PIK-93
Overview
Description
PIK-93 is a synthetic compound known for its potent inhibitory effects on phosphatidylinositol 4-kinase type III beta (PI4KIIIβ) and phosphatidylinositol 3-kinase gamma (PI3Kγ). It has been widely studied for its role in modulating various cellular processes, including cell growth, proliferation, differentiation, and survival .
Mechanism of Action
Target of Action
PIK-93, also known as N-(5-(4-Chloro-3-(N-(2-hydroxyethyl)sulfamoyl)phenyl)-4-methylthiazol-2-yl)acetamide, is a potent inhibitor of phosphoinositide 3-kinase (PI3K) and phosphatidylinositol 4-kinase III beta (PI4KIIIβ) . It exhibits some selectivity for PI3K isoforms p110α and p110γ .
Mode of Action
This compound interacts with its targets, PI3K and PI4KIIIβ, by binding to their active sites and inhibiting their enzymatic activities . This inhibition results in the reduction of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and phosphatidylinositol 4-phosphate (PI4P) levels, which are critical for various cellular processes . Additionally, this compound mediates PD-L1 ubiquitination by enhancing the PD-L1–Cullin-4A interaction .
Biochemical Pathways
The PI3K/Akt/mTOR signaling pathway, which is involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, is affected by this compound . By inhibiting PI3K, this compound decreases the translocation of transient receptor potential canonical 6 channel (TRPC6) to the plasma membrane, potentially altering calcium signaling .
Pharmacokinetics
Its ability to modulate the tumor microenvironment suggests that it may have good bioavailability and tissue penetration .
Result of Action
This compound has been shown to reduce PD-L1 levels on M1 macrophages and enhance M1 antitumor cytotoxicity . Combined this compound and anti–PD-L1 antibody treatment enhances T cell activation, inhibits tumor growth, and increases tumor-infiltrating lymphocyte (TIL) recruitment .
Action Environment
The action of this compound is influenced by the tumor microenvironment (TME). An unfavorable TME and poor permeability of antibody-based immune checkpoint inhibitors (ICIs) can lead to unsatisfactory treatment responses in certain patients with non-small cell lung cancer (NSCLC). This compound has been found to modulate the TME to enhance ICI treatment efficacy in NSCLC .
Biochemical Analysis
Biochemical Properties
PIK-93 interacts with several enzymes and proteins, including the p110α, p110β, and p110δ isoforms of PI3K, and PI4KIIIβ . It inhibits these enzymes, thereby modulating the PI3K/PI4K signaling pathways . This compound has also been found to enhance the interaction between PD-L1 and Cullin-4A, leading to PD-L1 ubiquitination .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It reduces PD-L1 levels on M1 macrophages, enhancing their antitumor cytotoxicity . It also modulates the tumor microenvironment, improving the response to immune checkpoint blockade . Furthermore, this compound has been shown to inhibit tumor growth and increase tumor-infiltrating lymphocyte recruitment .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression. This compound mediates PD-L1 ubiquitination by enhancing the interaction between PD-L1 and Cullin-4A . This leads to a decrease in PD-L1 levels and an increase in M1 macrophage antitumor cytotoxicity .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to gradually reduce PD-L1 levels in lung adenocarcinoma cell lines
Metabolic Pathways
This compound is involved in the PI3K/PI4K signaling pathways . It inhibits the p110α, p110β, and p110δ isoforms of PI3K, and PI4KIIIβ
Preparation Methods
Synthetic Routes and Reaction Conditions
PIK-93 is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:
Formation of the core structure: The core structure of this compound is synthesized using a series of condensation and cyclization reactions.
Functional group modifications: Various functional groups are introduced to the core structure through substitution reactions.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
PIK-93 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of this compound with altered chemical properties and biological activities .
Scientific Research Applications
PIK-93 has a wide range of scientific research applications, including:
Cancer Research: This compound has been studied for its ability to modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors in cancer therapy
Cell Signaling Studies: It is used to investigate the role of PI4KIIIβ and PI3Kγ in cell signaling pathways.
Drug Development: This compound serves as a lead compound for developing new drugs targeting PI4KIIIβ and PI3Kγ.
Immunology: It is used to study the modulation of immune responses, particularly in the context of cancer immunotherapy
Comparison with Similar Compounds
PIK-93 is unique in its dual inhibitory effects on PI4KIIIβ and PI3Kγ. Similar compounds include:
Wortmannin: A potent inhibitor of phosphatidylinositol 3-kinase (PI3K) but lacks specificity for PI4KIIIβ.
LY294002: Another PI3K inhibitor with broader specificity but less potency compared to this compound.
GDC-0077: A selective inhibitor of mutant PI3Kα with improved therapeutic index in certain cancers
This compound stands out due to its ability to modulate both PI4KIIIβ and PI3Kγ, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
N-[5-[4-chloro-3-(2-hydroxyethylsulfamoyl)phenyl]-4-methyl-1,3-thiazol-2-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O4S2/c1-8-13(23-14(17-8)18-9(2)20)10-3-4-11(15)12(7-10)24(21,22)16-5-6-19/h3-4,7,16,19H,5-6H2,1-2H3,(H,17,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVNFXCESCXMBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C)C2=CC(=C(C=C2)Cl)S(=O)(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30425868 | |
Record name | PIK-93 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30425868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
593960-11-3 | |
Record name | N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06836 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PIK-93 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30425868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[5-[4-Chloro-3-[[(2-hydroxyethyl)amino]sulfonyl]phenyl]-4-methyl-2-thiazolyl]acetamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS3XFL5JRX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: PIK93 is a potent and selective inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ) [, ]. PI4KIIIβ plays a crucial role in various cellular processes, including membrane trafficking and the synthesis of phosphatidylinositol 4-phosphate (PI4P), a key signaling lipid involved in numerous cellular functions [, ]. By inhibiting PI4KIIIβ, PIK93 disrupts these processes, impacting vesicle trafficking, lipid homeostasis, and downstream signaling pathways.
A: While the exact binding mechanism is still under investigation, studies suggest that PIK93 likely binds to the ATP-binding pocket of PI4KIIIβ, competing with ATP and preventing the enzyme from phosphorylating its substrate, phosphatidylinositol, to generate PI4P [].
A: PIK93 exhibits high selectivity for PI4KIIIβ over other PI4K isoforms, including PI4KIIIα [, ]. This selectivity is crucial for dissecting the specific roles of PI4KIIIβ in various cellular processes without significantly affecting other PI4K-dependent pathways.
A: Yes, PIK93 has been widely employed as a valuable tool in cell biology research. For example, it has been used to investigate the role of PI4KIIIβ in:* Ceramide transport: PIK93 has been shown to inhibit the transport of ceramide from the endoplasmic reticulum to the Golgi apparatus, affecting sphingomyelin synthesis [].* Phagocytosis: Studies suggest that PIK93 disrupts the translocation of protein kinase C-ε (PKC-ε) to phagocytic cups by interfering with PI4P production, thereby affecting the rate of phagocytosis [, ].* Neuritogenesis: Research in a motoneuron-like cell line indicated that PIK93 treatment enhances neurite elongation, potentially by modulating PI4P levels [].
A: PIK93 has shown promising antiviral activity against a range of RNA viruses, including Hepatitis C virus and various enteroviruses, by inhibiting the replication machinery of these viruses [, , , ]. This highlights its potential as a lead compound for developing novel antiviral therapies.
A: The chemical name for PIK93 is N-(5-(4-Chloro-3-(N-(2-hydroxyethyl)sulfamoyl)phenyl)-4-methylthiazol-2-yl)acetamide []. Unfortunately, specific details on its molecular formula, weight, and spectroscopic data are limited in the provided research.
A: One limitation of PIK93 is its reported cross-reactivity with class I and III PI3Ks at higher concentrations []. This emphasizes the need for caution when interpreting experimental results and necessitates the use of appropriate controls to ensure the observed effects are specifically attributed to PI4KIIIβ inhibition.
A: Yes, researchers have successfully designed and synthesized novel PI4KIIIβ inhibitors with improved selectivity profiles over other PI3K isoforms using structure-based drug design approaches based on the PIK93 scaffold []. This highlights the potential for optimizing the PIK93 structure to create more specific and potent inhibitors.
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